[(1R)-1-(2-furanyl)ethyl]-[(1R)-1-phenylbut-3-enyl]ammonium
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Overview
Description
[(1R)-1-(2-furanyl)ethyl]-[(1R)-1-phenylbut-3-enyl]ammonium is an organic compound that features a unique structure combining a furan ring and a phenylbutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-(2-furanyl)ethyl]-[(1R)-1-phenylbut-3-enyl]ammonium typically involves the reaction of a furan derivative with a phenylbutenylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
[(1R)-1-(2-furanyl)ethyl]-[(1R)-1-phenylbut-3-enyl]ammonium can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different oxygenated derivatives.
Reduction: The compound can be reduced to form saturated analogs.
Substitution: The phenylbutenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce saturated amines.
Scientific Research Applications
[(1R)-1-(2-furanyl)ethyl]-[(1R)-1-phenylbut-3-enyl]ammonium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [(1R)-1-(2-furanyl)ethyl]-[(1R)-1-phenylbut-3-enyl]ammonium exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(1R)-1-(2-furanyl)ethyl]-[(1R)-1-phenylbut-3-enyl]amine
- [(1R)-1-(2-furanyl)ethyl]-[(1R)-1-phenylbut-3-enyl]alcohol
- [(1R)-1-(2-furanyl)ethyl]-[(1R)-1-phenylbut-3-enyl]ketone
Uniqueness
[(1R)-1-(2-furanyl)ethyl]-[(1R)-1-phenylbut-3-enyl]ammonium is unique due to its specific combination of a furan ring and a phenylbutenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H20NO+ |
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Molecular Weight |
242.34 g/mol |
IUPAC Name |
[(1R)-1-(furan-2-yl)ethyl]-[(1R)-1-phenylbut-3-enyl]azanium |
InChI |
InChI=1S/C16H19NO/c1-3-8-15(14-9-5-4-6-10-14)17-13(2)16-11-7-12-18-16/h3-7,9-13,15,17H,1,8H2,2H3/p+1/t13-,15-/m1/s1 |
InChI Key |
KWKSNHQEOUOGQF-UKRRQHHQSA-O |
Isomeric SMILES |
C[C@H](C1=CC=CO1)[NH2+][C@H](CC=C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C1=CC=CO1)[NH2+]C(CC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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